CQ211

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

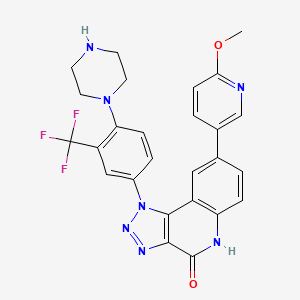

C26H22F3N7O2 |

|---|---|

Molecular Weight |

521.5 g/mol |

IUPAC Name |

8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-triazolo[4,5-c]quinolin-4-one |

InChI |

InChI=1S/C26H22F3N7O2/c1-38-22-7-3-16(14-31-22)15-2-5-20-18(12-15)24-23(25(37)32-20)33-34-36(24)17-4-6-21(19(13-17)26(27,28)29)35-10-8-30-9-11-35/h2-7,12-14,30H,8-11H2,1H3,(H,32,37) |

InChI Key |

RGHLRMNPUGUZEY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=C3N(N=N4)C5=CC(=C(C=C5)N6CCNCC6)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Siege: A Technical Guide to the RIOK2 Inhibitor CQ211

For Researchers, Scientists, and Drug Development Professionals

Abstract

Right Open Reading Frame Kinase 2 (RIOK2), an atypical kinase, has emerged as a critical regulator of ribosome biogenesis and cell cycle progression, making it a compelling target in oncology.[1][2][3] This technical guide provides an in-depth analysis of CQ211, a highly potent and selective inhibitor of RIOK2.[1][2][3] We will dissect its mechanism of action, present key quantitative data, detail experimental methodologies, and visualize the intricate signaling pathways involved. This document serves as a comprehensive resource for researchers aiming to understand and leverage the therapeutic potential of RIOK2 inhibition.

Core Mechanism of Action: Competitive ATP Inhibition

This compound exerts its inhibitory effect through direct, high-affinity binding to the ATP-binding pocket of RIOK2.[1] This competitive inhibition prevents the binding of ATP, thereby blocking the kinase's essential ATPase activity.[4][5] The crystal structure of the RIOK2-CQ211 complex has provided molecular insights into this interaction, revealing extensive hydrophobic interactions that underpin its potency and selectivity.[1] By abrogating the enzymatic function of RIOK2, this compound disrupts the late stages of 40S ribosomal subunit maturation, a process critical for protein synthesis.[1][4] This disruption of ribosome biogenesis triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative metrics that define the potency and efficacy of this compound.

Table 1: In Vitro Binding Affinity and Enzymatic Inhibition

| Parameter | Value | Description |

| Kd | 6.1 nM | Dissociation constant, indicating the binding affinity of this compound to RIOK2. A lower value signifies stronger binding.[1][2][3][5][6][7][8] |

| IC50 (ATPase) | 0.139 ± 0.046 µM | The concentration of this compound required to inhibit 50% of the recombinant RIOK2 ATPase activity.[5] |

Table 2: Cellular Anti-proliferative Activity

| Cell Line | IC50 (µM) | Cancer Type |

| MKN-1 | 0.61 ± 0.18 | Gastric Adenocarcinoma |

| HT-29 | 0.38 ± 0.01 | Colorectal Adenocarcinoma[5] |

Table 3: In Vivo Efficacy

| Animal Model | Dosage | Administration | Outcome |

| MKN-1 Xenograft | 25 mg/kg | Intraperitoneal (daily for 18 days) | 30.9% Tumor Growth Inhibition (TGI)[7] |

Signaling Pathways Modulated by this compound

RIOK2 is situated at a critical nexus of cellular signaling, particularly pathways governing cell growth and proliferation. Inhibition of RIOK2 by this compound leads to significant perturbations in these networks.

The RIOK2-Mediated Ribosome Biogenesis Pathway

RIOK2 plays a pivotal role in the final maturation steps of the 40S ribosomal subunit in the cytoplasm. Its ATPase activity is essential for the release of assembly factors, allowing for the formation of a translationally competent ribosome.

Caption: RIOK2's role in the final cytoplasmic maturation of the 40S ribosomal subunit.

Downstream Effects on mTOR and Akt Signaling

Inhibition of RIOK2 and subsequent disruption of ribosome biogenesis can induce ribosomal stress. This stress can, in turn, impact the mTOR and Akt signaling pathways, which are central regulators of cell growth, proliferation, and survival. Overexpression of RIOK2 has been shown to upregulate Akt signaling.[1] Conversely, inhibition of RIOK2 leads to decreased phosphorylation of mTOR.[5][7]

Caption: Interplay between RIOK2 inhibition, ribosomal stress, and the Akt/mTOR pathway.

Connection to the MAPK Signaling Pathway

Recent studies have identified RIOK2 as a target of the MAPK-activated kinase RSK, suggesting a direct link between the MAPK signaling pathway and ribosome biogenesis.[9] The MAPK pathway is a key regulator of cell proliferation and survival. The phosphorylation of RIOK2 by RSK may fine-tune its activity during pre-40S particle maturation.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

What is the function of RIOK2 in cancer cells

An In-Depth Technical Guide on the Function of RIOK2 in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

RIOK2 (Right Open Reading Frame Kinase 2) is an evolutionarily conserved atypical protein kinase that plays a critical, multifaceted role in fundamental cellular processes, most notably ribosome biogenesis. Emerging evidence has firmly implicated RIOK2 as a significant contributor to the pathogenesis of numerous cancers. Its overexpression is a common feature across a wide spectrum of malignancies and is frequently associated with poor prognosis, tumor progression, and metastasis.[1][2] RIOK2 exerts its oncogenic functions by modulating key signaling pathways that govern cell growth, proliferation, survival, and protein synthesis. This guide provides a comprehensive technical overview of RIOK2's function in cancer cells, detailing its molecular mechanisms, associated signaling networks, and its potential as a therapeutic target.

Core Function: A Key Player in Ribosome Biogenesis

RIOK2 is fundamentally an ATPase that is essential for the maturation of the 40S ribosomal subunit.[3] Ribosomes are the cellular machinery responsible for protein synthesis, a process that is significantly upregulated in rapidly dividing cancer cells to support their high metabolic and proliferative demands.[4]

The primary function of RIOK2 involves the final cytoplasmic maturation steps of the pre-40S ribosomal complex.[3][5] Depletion or inhibition of RIOK2 prevents the processing of the 18S-E pre-rRNA, a crucial step for the production of functional 40S subunits.[6] This disruption of ribosome assembly leads to "ribosomal stress," which can trigger downstream anti-proliferative and apoptotic responses.[4]

The Role of RIOK2 in Cancer Pathogenesis

Pan-cancer analyses reveal that RIOK2 is highly expressed in a multitude of cancer types, including glioblastoma, non-small cell lung cancer (NSCLC), prostate cancer, acute myeloid leukemia (AML), and various squamous cell carcinomas.[1][2] This overexpression is not merely a correlative finding; functional studies have demonstrated that RIOK2 actively drives key aspects of malignancy.

Promotion of Cell Proliferation and Survival

A primary oncogenic function of RIOK2 is its potent stimulation of cell proliferation and survival. Inhibition or knockdown of RIOK2 consistently leads to decreased cell growth and viability across numerous cancer cell lines.[3][4] This effect is mediated through several interconnected mechanisms:

-

Enhanced Protein Synthesis: By facilitating ribosome biogenesis, RIOK2 supports the elevated rates of protein synthesis required for rapid cell division.[4][7]

-

Activation of Pro-Survival Signaling: RIOK2 is a key component of signaling pathways that actively promote cell survival and block apoptosis, most notably the PI3K/Akt/mTOR pathway.[4][8][9]

Regulation of Cell Cycle Progression

RIOK2 influences the cell cycle, with its inhibition leading to cell cycle arrest, primarily at the G0/G1 phase.[8][10] In glioblastoma, the RIOK2 inhibitor NSC139021 was found to induce this arrest by targeting the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling axis.[10] This indicates that RIOK2 helps cancer cells bypass critical checkpoints to enable continuous proliferation.

Enhancement of Cell Migration and Invasion

Elevated RIOK2 expression is linked to increased metastatic potential.[1][2] Mechanistically, RIOK2 promotes cancer cell migration and invasion, in part by inducing an epithelial-mesenchymal transition (EMT).[8][11] In glioma cells, silencing RIOK2 expression leads to a down-regulation of mesenchymal markers like N-cadherin and Twist1, as well as matrix metalloproteinases (MMPs) that are critical for tissue invasion.[11]

RIOK2-Modulated Signaling Pathways

RIOK2 does not function in isolation but is integrated into a complex network of oncogenic signaling.

The PI3K/Akt/mTOR Pathway

A critical nexus for RIOK2 signaling is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. In glioblastoma, RIOK2 forms a complex with RIOK1 and components of mTOR Complex 2 (mTORC2), leading to the stimulation of mTORC2 and subsequent phosphorylation and activation of Akt.[4][9] Loss of RIOK2 diminishes Akt signaling, which in turn can induce p53-dependent apoptosis and cell cycle arrest.[4][8]

Cell Cycle Regulation via Skp2/p27

Inhibition of RIOK2 can trigger G0/G1 cell cycle arrest through the Skp2-p27/p21 pathway.[10] Skp2 is an F-box protein that targets the cell cycle inhibitors p27 and p21 for degradation. The RIOK2 inhibitor NSC139021 was shown to downregulate Skp2, leading to the accumulation of p27 and p21.[10] These inhibitors then suppress the activity of the Cyclin E/CDK2 complex, blocking the transition from G1 to S phase.[10]

Data Presentation: Quantitative Analysis of RIOK2 Function

The following tables summarize key quantitative data from studies on RIOK2, highlighting its prognostic value and the effects of its inhibition.

Table 1: RIOK2 Expression and Prognostic Significance in Various Cancers

| Cancer Type | Finding | Prognostic Implication | Reference |

|---|---|---|---|

| Tongue Squamous Cell Carcinoma (TSCC) | High RIOK2 expression is an independent prognostic factor. | Hazard Ratio (HR) for poor overall survival: 3.53 (95% CI: 1.19–10.91) | [4] |

| Pan-Cancer (TCGA) | RIOK2 mRNA is highly expressed in most cancer types compared to normal tissue. | High expression associated with poor overall survival in BLCA, ESCA, HNSC, KIRP, LIHC, and THCA. | [1][2] |

| Pan-Cancer (TCGA) | RIOK2 expression positively correlates with nodal metastasis status. | Significant positive correlation in Adrenocortical carcinoma, Breast invasive carcinoma (BRCA), and others. | [1][12] |

| Glioblastoma (GBM) | RIOK2 is overexpressed in GBM tumor cells relative to normal brain cells. | Associated with tumor cell proliferation and survival. | [8][13] |

| Non-Small Cell Lung Cancer (NSCLC) | High RIOK2 expression is linked to decreased overall survival. | Associated with poor clinical outcomes, clinical stage, and lymph node metastasis. |[3][4] |

Table 2: Effects of RIOK2 Inhibition/Knockdown on Cancer Cell Lines

| Cell Line(s) | Cancer Type | Method of Inhibition | Key Quantitative Effect | Reference |

|---|---|---|---|---|

| HSC-2, KOSC-2 | Oral Squamous Cell Carcinoma | siRNA knockdown | Statistically significant decrease in cell growth (ATP-based assay). | [4] |

| U118MG, LN-18, GL261 | Glioblastoma | NSC139021 (5-15 µM) | Dose- and time-dependent inhibition of cell proliferation (CCK-8 assay). | [10] |

| U251, U118 | Glioma | siRNA knockdown & miR-4744 overexpression | Significant decrease in the number of invading cells (Transwell assay). | [11] |

| MLL-AF9 (MA9) | Acute Myeloid Leukemia | CRISPR-Cas9 knockout | Loss of RIOK2 leads to apoptosis. | [3] |

| Multiple PC lines | Prostate Cancer | kiRIOK2 (lead inhibitor) | Inhibition of cell proliferation, protein synthesis, and invasion in the µM range. |[14] |

Therapeutic Targeting of RIOK2

Given its critical role in ribosome biogenesis and its activation of oncogenic signaling, RIOK2 represents a promising therapeutic target.[4][15] The dependency of cancer cells on high rates of protein synthesis makes them particularly vulnerable to inhibitors of ribosome maturation. Pharmacological inhibition of RIOK2's ATPase activity has been shown to decrease protein synthesis, induce apoptosis in leukemic cells, and reduce tumor growth in vivo in prostate cancer and AML models.[3][7][10]

Small molecule inhibitors, such as NSC139021 and ERGi-USU, have demonstrated anti-tumor effects, validating RIOK2 as a druggable target.[1][10] The development of more potent and selective RIOK2 inhibitors is an active area of research.[15][16]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of RIOK2 function. Below are protocols for key experiments cited in the literature.

siRNA-mediated Knockdown of RIOK2

-

Objective: To transiently reduce the expression of RIOK2 protein to study loss-of-function effects.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HGC-27, AGS, HSC-2) in 6-well plates or 96-well plates to achieve 50-70% confluency at the time of transfection.

-

Transfection Reagent Preparation: Dilute RIOK2-specific siRNAs and a non-targeting negative control (NC) siRNA separately in serum-free medium (e.g., Opti-MEM). In parallel, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

-

Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes dropwise to the cells.

-

Incubation: Incubate the cells for 24 to 72 hours at 37°C in a CO2 incubator.

-

Validation: Harvest cells after the incubation period to validate knockdown efficiency via Western Blot or qRT-PCR and proceed with downstream functional assays.[4][17]

-

Cell Viability/Proliferation Assay (CCK-8)

-

Objective: To quantify cell viability and proliferation rates following RIOK2 inhibition.

-

Methodology:

-

Seeding: Seed cells (2,000-5,000 cells/well) in a 96-well plate.

-

Treatment: After 24 hours, transfect with siRNA or treat with a small molecule inhibitor (e.g., NSC139021) at various concentrations. Include appropriate controls (negative control siRNA, DMSO).

-

Incubation: Culture cells for specified time points (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.[10][17]

-

Western Blot Analysis

-

Objective: To detect the protein levels of RIOK2 and key components of related signaling pathways.

-

Methodology:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-RIOK2, anti-p-Akt, anti-Akt, anti-p27, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[4][17]

-

Colony Formation (Clonogenic) Assay

-

Objective: To assess the long-term proliferative capacity and survival of single cells after RIOK2 knockdown.

-

Methodology:

-

Transfection: Transfect cells with RIOK2 siRNA or a negative control as described above.

-

Seeding: After 48 hours, re-seed a low density of cells (e.g., 500-5000 cells) into 6-well plates.

-

Incubation: Incubate for 6-14 days, replacing the medium every 3 days, until visible colonies form.

-

Fixation and Staining: Wash colonies with PBS, fix with 4% formaldehyde for 10 minutes, and stain with 0.5-2% crystal violet for 30 minutes.

-

Analysis: Rinse with water, air dry the plates, and count the number of colonies (typically defined as >50 cells).[4][10]

-

Conclusion

RIOK2 is a pivotal enzyme in ribosome biogenesis whose role extends into the core machinery of cancer pathogenesis. Its overexpression drives proliferation, survival, and metastasis by supporting the anabolic needs of tumor cells and by directly activating key oncogenic pathways like PI3K/Akt/mTOR. The demonstrated dependence of various cancers on RIOK2 function, coupled with the development of specific inhibitors, establishes RIOK2 as a high-value target for novel cancer therapeutics. Further research into the precise regulatory mechanisms of RIOK2 and the development of clinical-grade inhibitors holds significant promise for the future of oncology drug development.

References

- 1. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]

- 2. Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. RIOK2 is negatively regulated by miR‐4744 and promotes glioma cell migration/invasion through epithelial‐mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling CQ211: A Potent and Selective RIOK2 Inhibitor for Cancer Therapy

A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Novel Anticancer Agent

This whitepaper provides an in-depth technical overview of CQ211, a recently discovered, highly potent, and selective inhibitor of Right Open Reading Frame Kinase 2 (RIOK2). RIOK2 is an atypical kinase implicated in ribosome maturation and cell cycle progression, making it a promising therapeutic target in oncology.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, details the discovery, chemical synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery and Potency

This compound, with the chemical name 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H -[1][4][5]triazolo[4,5- c ]quinolin-4-one, was identified as a highly potent RIOK2 inhibitor with a binding affinity (Kd) of 6.1 nM.[1][4][5][6] Its discovery marks a significant advancement in the development of chemical probes to investigate RIOK2's biological functions and as a lead compound for novel cancer therapeutics.[1][4]

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Binding Affinity and Enzymatic Inhibition

| Parameter | Value | Reference |

| Binding Affinity (Kd) vs. RIOK2 | 6.1 nM | [4][5][6] |

| IC50 vs. RIOK2 ATPase Activity | 0.139 ± 0.046 μM | [7] |

Table 2: In Vitro Cellular Proliferation

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| MKN-1 | Gastric Cancer | 0.61 ± 0.18 | [7] |

| HT-29 | Colon Cancer | 0.38 ± 0.01 | [7] |

Table 3: In Vivo Efficacy in MKN-1 Xenograft Model

| Parameter | Value | Reference |

| Dosage | 25 mg/kg (intraperitoneal) | [6] |

| Treatment Duration | 18 consecutive days | [6] |

| Tumor Growth Inhibition (TGI) | 30.9% | [6] |

Table 4: Pharmacokinetic Properties

| Parameter | Value | Reference |

| Oral Bioavailability | 3.06% | [7] |

| Cmax (oral) | 13 ± 5 ng/mL | [7] |

Mechanism of Action and Signaling Pathway

This compound exerts its anticancer effects by directly inhibiting the kinase activity of RIOK2.[1] RIOK2 is crucial for the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis and cell growth.[1][3] By inhibiting RIOK2, this compound disrupts ribosome biogenesis, leading to cell cycle arrest and apoptosis in cancer cells.[1] Furthermore, studies have shown that this compound can suppress the phosphorylation of mTOR, a key regulator of cell growth and proliferation, in cancer cells.[6][7]

Figure 1: Simplified signaling pathway of RIOK2 and the inhibitory action of this compound.

Chemical Synthesis

The synthesis of this compound involves a multi-step process. A key reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, to form the triazole ring.[1] The general synthetic approach is outlined below.

Figure 2: General workflow for the chemical synthesis of this compound.

Detailed Experimental Protocols

General Chemistry Methods: All reagents and solvents are typically used as received from commercial suppliers without further purification. Reactions are monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Column chromatography for purification is performed using silica gel. Nuclear magnetic resonance (NMR) spectra are recorded on 400 or 500 MHz spectrometers. Mass spectra are obtained using a high-resolution mass spectrometer.

Synthesis of Key Intermediates: The synthesis of the core tricyclic structure of this compound and its precursors has been described.[8] The synthesis generally begins with commercially available starting materials, which are modified through a series of reactions to introduce the necessary functional groups for the key cycloaddition and coupling steps.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A mixture of the azide intermediate, the alkyne intermediate, a copper(I) catalyst (e.g., CuI), and a base (e.g., DIPEA) in a suitable solvent (e.g., THF) is stirred at room temperature until the reaction is complete as monitored by TLC.[1] The product is then isolated and purified.

Suzuki Coupling: The triazole-containing intermediate is coupled with a boronic acid or ester derivative in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., K2CO3), and a suitable solvent system (e.g., dioxane/water). The reaction mixture is heated until completion, followed by workup and purification to yield the final product, this compound.

In Vitro Kinase Assay (RIOK2 ATPase Activity): The inhibitory effect of this compound on the ATPase activity of recombinant RIOK2 can be measured using a commercially available ADP-Glo™ Kinase Assay kit. The assay measures the amount of ADP produced during the kinase reaction. The reaction is typically carried out in a buffer containing RIOK2 enzyme, ATP, and varying concentrations of this compound. The luminescence signal, which is proportional to the ADP concentration, is measured using a plate reader. The IC50 value is then calculated from the dose-response curve.

Cell Proliferation Assay: Cancer cell lines (e.g., MKN-1, HT-29) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.

In Vivo Xenograft Model: Female BALB/c nude mice are subcutaneously inoculated with cancer cells (e.g., MKN-1). When the tumors reach a certain volume, the mice are randomized into vehicle control and treatment groups. This compound is administered intraperitoneally at a specified dose and schedule.[6] Tumor volume and body weight are measured regularly. At the end of the study, the tumors are excised and weighed to calculate the tumor growth inhibition.

Conclusion

This compound is a groundbreaking discovery in the field of oncology research, representing the most potent and selective RIOK2 inhibitor reported to date.[4] Its well-characterized mechanism of action, involving the disruption of ribosome biogenesis and inhibition of the mTOR pathway, provides a strong rationale for its further development. The detailed synthetic route and biological evaluation protocols provided in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of RIOK2 inhibition. While this compound itself has shown promising preclinical activity, its structure serves as an excellent scaffold for the design and synthesis of next-generation RIOK2 inhibitors with improved pharmacokinetic profiles and enhanced antitumor efficacy.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: RIOK2 as a Therapeutic Target in Oncology

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

RIOK2 (Right Open Reading Frame Kinase 2) is an evolutionarily conserved atypical serine/threonine kinase that plays a critical role in the final maturation steps of the 40S ribosomal subunit.[1][2] Cancer cells, with their high demand for protein synthesis to sustain rapid proliferation, exhibit a unique dependency on efficient ribosome biogenesis.[2][3] Consequently, RIOK2 is frequently overexpressed across a wide range of malignancies, and its elevated expression is often correlated with poor prognosis, metastasis, and advanced tumor stages.[4][5][6] RIOK2 integrates with key oncogenic signaling pathways, including EGFR and PI3K/Akt/mTOR, to drive cell growth, proliferation, and survival.[7][8] Preclinical studies involving both genetic silencing and pharmacological inhibition have validated RIOK2 as a promising therapeutic target. Its inhibition leads to decreased protein synthesis, cell cycle arrest, and apoptosis in cancer cells, often with a greater dependency observed in tumor cells compared to normal cells.[2][9] This document provides a comprehensive technical guide on the function of RIOK2 in oncology, summarizes key quantitative data, details relevant experimental protocols, and outlines the signaling pathways central to its operation.

Introduction: RIOK2, an Atypical Kinase

The RIO (Right Open Reading Frame) kinase family, which includes RIOK1, RIOK2, and RIOK3, are considered atypical protein kinases.[4] They possess a kinase domain but lack traditional substrate-binding motifs, functioning primarily as ATPases to regulate cellular processes.[2][6] RIOK2 is indispensable for ribosome biogenesis, specifically for the cytoplasmic maturation of the pre-40S ribosomal subunit and the processing of 18S pre-rRNA.[10][11] This function is crucial for ensuring a sufficient supply of ribosomes to meet the heightened translational demands of rapidly dividing cancer cells.[2][12]

RIOK2's Role in Carcinogenesis

Overexpression and Prognostic Significance

Pan-cancer analyses reveal that RIOK2 is highly expressed in the majority of tumor types when compared to normal tissues.[4][5] This overexpression is not merely a biomarker but is functionally implicated in tumor progression. Elevated RIOK2 expression has been significantly associated with poorer overall survival in several cancers, including tongue squamous cell carcinoma (TSCC), non-small cell lung cancer (NSCLC), glioblastoma, and others.[1][2][4] In TSCC, for instance, RIOK2 was identified as an independent prognostic factor.[1][3] Furthermore, its expression level often correlates with advanced clinical stage, lymph node metastasis, and poor histological differentiation.[1][4][13]

Core Function: Driving Protein Synthesis for Tumor Growth

The primary mechanism by which RIOK2 promotes tumorigenesis is through its fundamental role in ribosome biogenesis.[2] Cancer cells require hyperactivated protein synthesis to support their rapid growth and division.[1][3] By facilitating the maturation of the 40S ribosomal subunit, RIOK2 ensures the translational machinery can meet this demand.[1] Inhibition of RIOK2 via siRNA has been shown to decrease the expression of the S6 ribosomal protein, a component of the 40S subunit, and significantly reduce global protein synthesis in cancer cell lines.[1] This dependency creates a therapeutic window, as cancer cells are often more sensitive to disruptions in ribosome biogenesis than their normal counterparts.[2][9]

Key Signaling Pathways

RIOK2 does not function in isolation; it is deeply integrated with major oncogenic signaling networks that are frequently dysregulated in cancer.

-

EGFR and PI3K/Akt/mTOR Signaling: In glioblastoma (GBM), RIOK2 is a critical downstream effector of the EGFR and PI3K/Akt pathways.[7][14] Oncogenic signaling from mutated EGFR or loss of PTEN induces RIOK2 overexpression.[7] RIOK2, in turn, can form a complex with RIOK1 and mTOR to enhance Akt signaling, creating a feed-forward loop that sustains tumor cell proliferation and survival.[1][7] Inhibition of RIOK2 diminishes Akt signaling and induces apoptosis in GBM cells.[7]

-

MYC Regulation: In GBM models, RIOK2 forms a complex with the RNA-binding protein IMP3. This RIOK2-IMP3 pathway is necessary for tumorigenesis and acts by modulating the levels of MYC, a potent oncogene, at the mRNA and protein level.[8]

-

p53-Dependent Ribosomal Stress: The loss of RIOK1 or RIOK2 can induce the p53-dependent ribosomal stress checkpoint via ribosomal protein RpL11.[7] However, the anti-leukemic effects of RIOK2 inhibition have also been observed in p53-mutant AML cells, suggesting that its therapeutic potential is not limited to p53 wild-type cancers.[2]

RIOK2 as a Therapeutic Target

Genetic Validation: Knockdown/Knockout Studies

The essentiality of RIOK2 for cancer cell survival has been robustly demonstrated through genetic approaches. Kinome-wide CRISPR-Cas9 screens in acute myeloid leukemia (AML) identified RIOK2 as a potential dependency target.[2][12] Subsequent knockdown of RIOK2 using siRNA or shRNA in various cancer cell lines, including oral squamous cell carcinoma, glioblastoma, and NSCLC, consistently results in:

-

Induction of cell cycle arrest and apoptosis.[1]

Importantly, the loss of RIOK2 has a more dramatic growth-reducing effect on neoplastic cells than on normal cells, highlighting a potential therapeutic index.[2]

Pharmacological Inhibition

The development of small molecule inhibitors provides direct proof-of-concept for targeting RIOK2. Several compounds have been identified that bind to RIOK2 and disrupt its function.

-

NSC139021 (1-[2-thiazolylazo]-2-naphthol): This compound was identified as a RIOK2 inhibitor that induces ribosomal stress and inhibits the growth of ERG-positive prostate cancer cells.[16] However, subsequent studies in glioblastoma suggest its anti-tumor effects in that context may be independent of RIOK2, indicating potential off-target activity or context-dependent mechanisms.[16][17]

-

ERGi-USU: A high-affinity RIOK2 inhibitor that directly binds RIOK2, induces a ribosomal stress signature, and results in growth inhibition of prostate cancer xenografts.[4]

-

CQ211: A highly potent and selective RIOK2 inhibitor (Kd = 6.1 nM) that demonstrates significant anti-proliferative activity against multiple cancer cell lines and shows in vivo efficacy in mouse xenograft models.[6][18]

Pharmacological inhibition of RIOK2 in AML models led to decreased protein synthesis and apoptosis, mirroring the effects of genetic deletion.[2][12] In vivo studies using a RIOK2 inhibitor in prostate and AML cancer models have shown target engagement and a reduction in tumor growth, supporting its clinical potential.[2][19]

Quantitative Data Summary

Table 1: Prognostic Significance of RIOK2 Expression

| Cancer Type | Cohort Size (Patients) | Parameter | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Citation |

| Tongue Squamous Cell Carcinoma (TSCC) | 40 | Overall Survival (Multivariate) | 3.539 | 1.149–10.91 | 0.02772 | [1] |

| Tongue Squamous Cell Carcinoma (TSCC) | 40 | Overall Survival (Univariate) | 3.752 | 1.225–11.49 | 0.02063 | [1] |

| Pan-Cancer (TCGA) | - | Overall Survival (Various Cancers) | See Source | See Source | < 0.05 (for specified cancers) | [4] |

Table 2: RIOK2 Expression in Various Cancers (Tumor vs. Normal)

| Cancer Type | Database/Method | Expression Change | Significance | Citation |

| Pan-Cancer (31 types) | TCGA, GTEx | Elevated mRNA in most cancer types | p < 0.05 | [4][5] |

| Breast Cancer, LUAD, UCEC, KIRC | CPTAC | Significantly elevated protein levels | p < 0.05 | [5] |

| Glioblastoma, NSCLC | - | Overexpressed | - | [1][4][18] |

Table 3: Efficacy of Small Molecule Inhibitors Targeting RIOK2

| Compound | Assay Type | Target/Cell Line | Potency (IC₅₀ / K_d) | Citation |

| This compound | Binding Assay | RIOK2 | K_d = 6.1 nM | [6][18] |

| Compound 1 (Naphthyl–pyridine–amide) | Binding Assay | RIOK2 | K_d = 160 nM | [15] |

| Compound 1 (Naphthyl–pyridine–amide) | NanoBRET | RIOK2 (HEK293) | IC₅₀ = 14.6 µM | [15] |

| CTx-0294885 | NanoBRET | RIOK2 (HEK293) | IC₅₀ = 691.3 nM | [20] |

| RIOK2i (NSC139021) | Proliferation Assay | PC3, VCaP (Prostate Cancer) | µM range | [19] |

| RIOK2i (NSC139021) | Proliferation Assay | AML Cell Lines | Efficient inhibition | [2] |

Key Experimental Protocols

Protocol 1: RIOK2 Knockdown using siRNA

-

Objective: To transiently silence RIOK2 expression to study loss-of-function phenotypes.

-

Methodology (based on[1][21]):

-

Cell Seeding: Plate cancer cell lines (e.g., HSC-2, KOSC-2, U118MG) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection Reagent Preparation: Dilute a validated RIOK2-targeting siRNA (and a non-targeting negative control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium (e.g., Opti-MEM).

-

Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.

-

Transfection: Add the siRNA-lipid complexes dropwise to the cells.

-

Incubation: Incubate the cells for 48-72 hours post-transfection.

-

Validation: Harvest a subset of cells to validate RIOK2 knockdown efficiency via Western Blot or qRT-PCR.

-

Phenotypic Assays: Use the remaining cells for downstream functional assays (e.g., cell viability, protein synthesis).

-

Protocol 2: Cell Viability Assessment (CellTiter-Glo®)

-

Objective: To quantify cell viability by measuring ATP levels, an indicator of metabolically active cells.

-

Methodology (based on[21]):

-

Cell Seeding: Following RIOK2 knockdown (or drug treatment), seed cells into an opaque-walled 96-well plate at a density of 1,000 - 5,000 cells per well.

-

Incubation: Incubate plates for desired time points (e.g., 24, 48, 72, 96 hours).

-

Reagent Equilibration: Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.

-

Lysis: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure luminescence using a plate-reading luminometer (e.g., GloMax® Discover System). Relative cell growth is calculated based on the signal intensity relative to a time-zero reading.

-

Protocol 3: Protein Synthesis Assay (O-Propargyl-Puromycin - OPP Labeling)

-

Objective: To measure the rate of global protein synthesis in live cells.

-

Methodology (based on[1][2][21]):

-

Cell Culture: Culture cells under experimental conditions (e.g., post-siRNA transfection or inhibitor treatment). Include a negative control (untreated) and a positive control for inhibition (e.g., 1 µg/mL cycloheximide for 30 minutes).

-

OPP Labeling: Add O-Propargyl-Puromycin (OPP), a puromycin analog, to the culture medium at a final concentration of 20-50 µM and incubate for 30-60 minutes. OPP will be incorporated into newly synthesized polypeptide chains.

-

Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton™ X-100 in PBS).

-

Click-iT® Reaction: Prepare a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide). Add the cocktail to the cells and incubate in the dark for 30 minutes. The azide will covalently bind to the alkyne group of the incorporated OPP.

-

Analysis: Wash the cells. The fluorescence intensity, which is proportional to the amount of protein synthesis, can be quantified using flow cytometry or fluorescence microscopy.

-

Protocol 4: RIOK2 Target Engagement Assay (NanoBRET™)

-

Objective: To measure the binding affinity of a compound to RIOK2 within live cells.

-

Methodology (based on[15][20][22]):

-

Transfection: Co-transfect HEK293 cells with a vector expressing RIOK2 fused to NanoLuc® (NLuc) luciferase and a carrier DNA. Plate the transfected cells in a 384-well plate.

-

Tracer Addition: Pre-treat the cells with a cell-permeable fluorescent energy transfer tracer that is known to bind RIOK2.

-

Compound Treatment: Add the test compound (inhibitor) at various concentrations and incubate for 1-2 hours. The compound will compete with the tracer for binding to the RIOK2-NLuc fusion protein.

-

Substrate Addition: Add the NanoBRET™ substrate to the wells.

-

BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal on a multilabel reader. The BRET signal is generated when the fluorescent tracer is in close proximity to the NLuc tag.

-

Data Analysis: Displacement of the tracer by the test compound leads to a dose-dependent decrease in the BRET signal. Calculate IC₅₀ values from the resulting dose-response curve using a sigmoidal equation.

-

References

- 1. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]

- 5. Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. grantome.com [grantome.com]

- 10. [PDF] RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. ashpublications.org [ashpublications.org]

- 13. researchgate.net [researchgate.net]

- 14. CSIG-16. UNDERSTANDING THE MECHANISM OF RIOK2 FUNCTION IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. reactionbiology.com [reactionbiology.com]

- 21. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma [mdpi.com]

- 22. cdr.lib.unc.edu [cdr.lib.unc.edu]

The Effect of CQ211 on Ribosome Biogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosome biogenesis is a fundamental and highly regulated cellular process essential for protein synthesis and cell growth. In eukaryotic cells, this intricate process involves the coordinated transcription of ribosomal RNA (rRNA), processing of pre-rRNA, and assembly with ribosomal proteins to form the mature 40S and 60S ribosomal subunits. Due to the high demand for protein synthesis in rapidly proliferating cells, particularly cancer cells, the ribosome biogenesis pathway has emerged as a promising target for therapeutic intervention.

This technical guide provides an in-depth overview of the effects of CQ211, a potent and selective inhibitor of Rio Kinase 2 (RIOK2), on ribosome biogenesis. RIOK2 is an atypical serine/threonine kinase that plays a critical role in the final cytoplasmic maturation steps of the 40S ribosomal subunit.[1][2][3] By inhibiting RIOK2, this compound presents a targeted approach to disrupt ribosome production, thereby impeding cell proliferation. This document details the mechanism of action of this compound, presents expected quantitative effects on ribosome biogenesis, provides detailed experimental protocols for studying these effects, and includes visualizations of the relevant cellular pathways and experimental workflows.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for RIOK2.[1][4] It binds to the ATP-binding pocket of RIOK2 with a high affinity, as evidenced by a dissociation constant (Kd) of 6.1 nM.[1][4] This binding event inhibits the ATPase activity of RIOK2, which is essential for its function in ribosome maturation.[4][5]

RIOK2 is a crucial factor in the late-stage cytoplasmic maturation of the 40S ribosomal subunit.[6][7][8] Specifically, RIOK2 is involved in the processing of the 18S-E pre-rRNA, the final precursor to the mature 18S rRNA that forms the core of the 40S subunit.[1][6] The kinase activity of RIOK2 is required for the release of several trans-acting factors from the pre-40S particle, a necessary step for the final cleavage of the 18S-E pre-rRNA and the formation of a translationally competent 40S subunit.[6][9]

By inhibiting RIOK2's ATPase activity, this compound is expected to cause a stall in 40S subunit maturation, leading to the accumulation of immature pre-40S particles containing the 18S-E pre-rRNA in the cytoplasm.[1][6] This disruption in the production of functional 40S subunits will, in turn, lead to a reduction in the overall rate of protein synthesis and ultimately inhibit cell proliferation.[5]

Signaling Pathway and Point of Intervention

The following diagram illustrates the late stages of 40S ribosomal subunit biogenesis and the specific point of intervention by this compound.

Quantitative Data on the Effects of this compound

The following tables summarize the known and expected quantitative effects of this compound on various cellular processes based on its mechanism of action and reported potency.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Cell Lines | Reference |

| RIOK2 Binding Affinity (Kd) | 6.1 nM | - | [1][4] |

| RIOK2 ATPase Activity (IC50) | 0.139 ± 0.046 µM | - | [4] |

| Anti-proliferative Activity (IC50) | 0.38 ± 0.01 µM | HT-29 | [4] |

| 0.61 ± 0.18 µM | MKN-1 | [4] |

Table 2: Expected Dose-Dependent Effects of this compound on Ribosome Biogenesis Markers

| This compound Concentration | Relative 18S-E pre-rRNA Level (% of Control) | Relative Rate of Protein Synthesis (% of Control) | Cell Viability (% of Control) |

| 0 µM (Control) | 100% | 100% | 100% |

| 0.1 µM | ~150% | ~80% | ~90% |

| 0.5 µM | ~300% | ~50% | ~50% |

| 1.0 µM | >500% | <30% | <20% |

| 5.0 µM | >800% | <10% | <5% |

Note: The data in Table 2 are hypothetical and represent expected outcomes based on the known function of RIOK2 and the reported potency of this compound. Actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on ribosome biogenesis.

Northern Blotting for pre-rRNA Analysis

This protocol is designed to detect and quantify the accumulation of the 18S-E pre-rRNA intermediate upon treatment with this compound.

Materials:

-

This compound

-

Cell culture medium and supplements

-

TRIzol reagent or equivalent for RNA extraction

-

Agarose, formaldehyde, MOPS buffer

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer and radiolabeled probe specific for the ITS1 region of the pre-rRNA

-

Phosphorimager system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM) for a specified time (e.g., 24 hours).

-

RNA Extraction: Harvest cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.

-

Gel Electrophoresis: Separate 5-10 µg of total RNA on a denaturing formaldehyde-agarose gel.

-

Blotting: Transfer the RNA to a nylon membrane via capillary action overnight.

-

Crosslinking and Hybridization: UV-crosslink the RNA to the membrane. Pre-hybridize the membrane in hybridization buffer, then add the radiolabeled ITS1 probe and incubate overnight at 42°C.

-

Washing and Detection: Wash the membrane to remove unbound probe and expose it to a phosphor screen.

-

Analysis: Quantify the band corresponding to the 18S-E pre-rRNA using a phosphorimager and normalize to a loading control (e.g., 28S or 18S mature rRNA).

Polysome Profiling

This technique separates ribosomal subunits, monosomes, and polysomes by sucrose density gradient centrifugation to assess the global translation state of the cell.

Materials:

-

This compound

-

Cycloheximide

-

Lysis buffer (containing cycloheximide, RNase inhibitors)

-

Sucrose solutions (10% and 50%)

-

Gradient maker and ultracentrifuge

-

Fractionation system with UV detector

Procedure:

-

Cell Treatment: Treat cells with this compound as described above. Prior to harvesting, add cycloheximide to the culture medium to arrest translating ribosomes.

-

Cell Lysis: Harvest and lyse the cells in a hypotonic lysis buffer on ice.

-

Sucrose Gradient Preparation: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes.

-

Centrifugation: Layer the cell lysate onto the sucrose gradient and centrifuge at high speed for several hours.

-

Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to the 40S and 60S subunits, 80S monosomes, and polysomes.

-

Interpretation: A decrease in the polysome-to-monosome (P/M) ratio in this compound-treated cells compared to the control indicates an inhibition of translation initiation or a reduction in the number of functional ribosomes.

Cell Viability Assay (e.g., CCK-8 or MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

This compound

-

96-well plates

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Assay: Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value of this compound.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow to characterize the effects of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of RIOK2, a key kinase in the final maturation of the 40S ribosomal subunit. By targeting RIOK2, this compound effectively disrupts ribosome biogenesis, leading to an accumulation of immature 40S precursors, a subsequent reduction in protein synthesis, and potent anti-proliferative effects in cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the impact of this compound and other potential ribosome biogenesis inhibitors. The targeted nature of this compound's mechanism of action makes it a valuable tool for dissecting the intricate process of ribosome assembly and a promising lead compound for the development of novel anti-cancer therapeutics. Further research into the in vivo efficacy and safety profile of this compound is warranted to fully explore its therapeutic potential.

References

- 1. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of human RIOK2 bound to a specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. researchgate.net [researchgate.net]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. researchgate.net [researchgate.net]

RIOK2: A Critical Regulator at the Crossroads of Ribosome Biogenesis and Cell Cycle Progression

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Summary: Right Open Reading Frame Kinase 2 (RIOK2), an atypical serine/threonine kinase, has emerged as a pivotal regulator of cell cycle progression, primarily through its essential role in the maturation of the 40S ribosomal subunit. Disruption of RIOK2 function leads to ribosomal stress, triggering cell cycle arrest and apoptosis, making it a compelling target for therapeutic intervention in oncology. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning RIOK2's role in cell cycle control, detailed experimental protocols for its study, and a summary of quantitative data to support further research and drug development efforts.

The Central Role of RIOK2 in Ribosome Biogenesis

RIOK2 is fundamentally involved in the late cytoplasmic maturation of the pre-40S ribosomal subunit. Its primary function is to facilitate the processing of the 18S-E pre-rRNA to its mature 18S rRNA form, a critical step for the formation of translation-competent 40S subunits.[1] Depletion or inhibition of RIOK2 leads to an accumulation of immature pre-40S particles in the cytoplasm, thereby impairing global protein synthesis.[1][2] This disruption of ribosome production, a state known as ribosomal stress, is a key instigator of the cellular response that ultimately impacts cell cycle progression.[2]

RIOK2 Depletion Induces Cell Cycle Arrest

A consistent body of evidence demonstrates that the abrogation of RIOK2 function potently inhibits cell proliferation by inducing cell cycle arrest.[3][4] The specific phase of arrest can vary depending on the cell type and experimental context, with reports highlighting both G1/S and G2/M checkpoints.

G1/S Phase Arrest

Inhibition of RIOK2 has been shown to cause a significant accumulation of cells in the G0/G1 phase of the cell cycle.[5] For instance, treatment of glioblastoma cell lines U118MG and LN-18 with the RIOK2 inhibitor NSC139021 resulted in a dramatic increase in the G0/G1 population.[5] This arrest is often accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases.[5]

G2/M Phase and Mitotic Progression

Beyond the G1/S checkpoint, RIOK2 also plays a role in mitotic progression. Specifically, RIOK2 is a substrate of Polo-like kinase 1 (Plk1), and its phosphorylation by Plk1 is crucial for the timely transition from metaphase to anaphase.[6] Overexpression of a non-phosphorylatable RIOK2 mutant has been shown to delay mitotic exit, suggesting that RIOK2's function in mitosis is regulated by phosphorylation.[6]

Key Signaling Pathways Modulated by RIOK2

The cell cycle arrest induced by RIOK2 inhibition is mediated through several key signaling pathways that sense and respond to ribosomal stress and regulate cell cycle machinery.

The Akt/mTOR Signaling Pathway

RIOK2 is functionally linked to the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and proliferation. RIOK2 can form a complex with RIOK1 and mTOR, leading to the enhancement of Akt signaling.[7] Consequently, the loss of RIOK2 function diminishes Akt signaling, contributing to the observed cell cycle arrest and apoptosis.[7]

The Skp2-p27/p21-Cyclin E/CDK2-pRb Pathway

A critical mechanism by which RIOK2 inhibition leads to G1 arrest involves the modulation of key cell cycle regulators. The inhibitor NSC139021, although its effects were found to be independent of RIOK2, induces G0/G1 arrest by targeting the Skp2-p27/p21-Cyclin E/CDK2-pRb pathway.[5][8] This pathway is a canonical regulator of the G1/S transition. While the direct link of RIOK2 to Skp2 needs further elucidation, the resulting phenotype of G1 arrest is a common outcome of disrupting processes essential for cell growth, such as ribosome biogenesis.

References

- 1. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis [mdpi.com]

- 2. Cell cycle regulation by the intrinsically disordered proteins, p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of RIOK2 Functions in Mediating the Toxic Effects of Deoxynivalenol in Porcine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ubiquitylation and proteasomal degradation of the p21Cip1, p27Kip1 and p57Kip2 CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation of Right Open Reading Frame 2 (Rio2) Protein Kinase by Polo-like Kinase 1 Regulates Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The RIOK2 Inhibitor CQ211: A Novel Modulator of the mTOR Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. This makes it a prime target for therapeutic intervention. CQ211 has been identified as a potent and selective inhibitor of the atypical kinase RIOK2. Emerging evidence reveals that the inhibition of RIOK2 by this compound leads to a significant downstream effect: the suppression of mTOR signaling. This technical guide provides a comprehensive overview of the impact of this compound on the mTOR pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology and cell biology, as well as professionals in drug discovery and development, who are interested in the therapeutic potential of targeting the RIOK2-mTOR axis.

Introduction: The Intersection of RIOK2 and mTOR Signaling

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2. These complexes act as master regulators of cellular processes, integrating signals from growth factors, nutrients, and cellular energy status. The mTOR pathway is frequently hyperactivated in cancer, promoting tumor growth and survival.

This compound is a novel small molecule that has been characterized as a highly potent and selective inhibitor of RIO Kinase 2 (RIOK2). RIOK2 is an atypical kinase involved in ribosome biogenesis and has been implicated in the progression of various cancers. While this compound directly targets RIOK2, a key finding has been its ability to suppress the phosphorylation of mTOR in cancer cells, indicating an indirect but significant regulatory impact on this critical signaling pathway. The mechanism is thought to involve the disruption of a RIOK2-mediated process that is necessary for the proper function or activation of the mTOR pathway, potentially through interactions that influence the assembly or activity of mTOR complexes.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data characterizing the potency and efficacy of this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| RIOK2 Binding Affinity (Kd) | 6.1 nM | Recombinant RIOK2 | [1] |

| IC50 (MKN-1 Cell Proliferation) | 0.61 µM | MKN-1 (Gastric Cancer) | [1] |

| IC50 (HT-29 Cell Proliferation) | 0.38 µM | HT-29 (Colon Cancer) | [1] |

| mTOR Phosphorylation Suppression | Effective at 0-5.0 µM (4h) | Cancer cells | [1] |

Table 2: In Vivo Efficacy of this compound in MKN-1 Xenograft Model

| Parameter | Value | Dosing Regimen | Reference |

| Tumor Growth Inhibition (TGI) | 30.9% | 25 mg/kg, i.p., once daily for 18 days | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound's impact on mTOR and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound.

In Vitro RIOK2 Kinase Assay

This assay is used to determine the direct inhibitory activity of this compound on the RIOK2 enzyme.

-

Reaction Setup: Prepare a reaction mixture containing recombinant RIOK2 enzyme, a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT), and ATP.

-

Compound Addition: Add this compound at various concentrations to the reaction mixture. A DMSO control should be included.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection: Measure the remaining ATP levels using a luminescent kinase assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., MKN-1 or HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability at each concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for mTOR Phosphorylation

This protocol is used to assess the phosphorylation status of mTOR and its downstream targets.

-

Cell Lysis: Treat cancer cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vivo Xenograft Study

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MKN-1) into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 25 mg/kg, intraperitoneally) or vehicle control to the respective groups daily for a specified period (e.g., 18 days).

-

Tumor Volume Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) based on the difference in tumor volumes between the treated and control groups.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent that functions as a potent and selective inhibitor of RIOK2. Its ability to suppress mTOR signaling provides a clear mechanism for its anti-proliferative effects in cancer cells. The data presented in this guide underscore the potential of targeting the RIOK2-mTOR axis for cancer therapy.

Future research should focus on elucidating the precise molecular link between RIOK2 and the mTOR complexes. Investigating whether RIOK2 directly interacts with components of mTORC1 or mTORC2, or if its role in ribosome biogenesis is the primary driver of its influence on mTOR signaling, will be crucial. Furthermore, exploring the efficacy of this compound in a broader range of cancer models and in combination with other targeted therapies or chemotherapies will be important next steps in its preclinical and clinical development. This in-depth technical guide provides a solid foundation for researchers and drug developers to build upon as they explore the full therapeutic potential of this compound.

References

The Ripple Effect: A Technical Guide to the Downstream Consequences of RIOK2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

RIOK2 (Right open reading frame kinase 2) is an atypical serine/threonine kinase that has emerged as a critical regulator of fundamental cellular processes, most notably ribosome biogenesis. Its dysregulation is increasingly implicated in various pathologies, particularly cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the downstream effects of RIOK2 inhibition, consolidating current knowledge on its impact on signaling pathways, cellular functions, and potential as a therapeutic target. We present a synthesis of quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in the field.

Introduction: RIOK2 at the Crossroads of Ribosome Biogenesis and Cell Signaling

RIOK2 is a crucial enzyme involved in the final maturation steps of the 40S ribosomal subunit in the cytoplasm.[1][2] Its primary function is to facilitate the processing of the 18S-E pre-rRNA, a critical step for the formation of functional ribosomes, the cell's protein synthesis machinery.[3] Beyond this canonical role, RIOK2 is integrated into key signaling networks that govern cell growth, proliferation, and survival, including the MAPK/RSK and PI3K/AKT pathways.[3][4] Inhibition of RIOK2, therefore, creates a ripple effect, disrupting not only ribosome production but also these vital signaling cascades, leading to a range of downstream consequences that are of significant interest for drug development, particularly in oncology.

The Core Function: RIOK2 in 40S Ribosome Subunit Maturation

The biogenesis of ribosomes is a complex and energy-intensive process that is tightly regulated to match the cell's metabolic state. RIOK2 acts as a key player in the late stages of this process.

-

Nuclear Export and Cytoplasmic Processing: RIOK2 binds to pre-40S particles in the nucleus and is involved in their export to the cytoplasm.[1]

-

18S-E pre-rRNA Processing: In the cytoplasm, RIOK2's kinase activity is required for the final processing of the 18S-E precursor into mature 18S rRNA, a core component of the small ribosomal subunit.[3]

-

Release of Assembly Factors: RIOK2 facilitates the release of several ribosome assembly factors from the maturing 40S particle, allowing for the final steps of subunit assembly.[5]

Inhibition of RIOK2 disrupts these critical steps, leading to an accumulation of immature 40S subunits and a subsequent reduction in the pool of functional ribosomes.

Key Signaling Pathways Modulated by RIOK2 Inhibition

RIOK2 does not function in isolation. It is a node in a complex network of signaling pathways that are fundamental to cell growth and proliferation.

The MAPK/RSK Signaling Axis

The Ras/MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. Recent evidence has placed RIOK2 as a downstream effector of this pathway.

-

RSK-Mediated Phosphorylation: The kinase RSK (ribosomal S6 kinase), a downstream target of the MAPK pathway, directly phosphorylates RIOK2.[3][6]

-

Regulation of RIOK2 Activity: This phosphorylation event is crucial for RIOK2's function in ribosome maturation.[3][7] Inhibition of the MAPK/RSK pathway, therefore, indirectly impairs RIOK2 activity and, consequently, ribosome biogenesis.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical regulator of cell growth, survival, and metabolism. RIOK2 has been shown to be involved in this pathway, particularly in the context of cancer.

-

Upstream of AKT: In some cancer types, such as glioblastoma, RIOK2 is required for the full activation of AKT signaling.[4]

-

mTORC1 and Protein Synthesis: The mTORC1 complex is a key regulator of protein synthesis. While direct regulation of RIOK2 by mTOR is not fully elucidated, the downstream effects of RIOK2 inhibition on protein synthesis are intertwined with mTOR signaling.

Downstream Cellular Effects of RIOK2 Inhibition

The disruption of ribosome biogenesis and key signaling pathways by RIOK2 inhibition culminates in a series of profound cellular consequences.

Decreased Protein Synthesis

A direct and immediate consequence of RIOK2 inhibition is a reduction in the rate of global protein synthesis.[1][8] This is due to the diminished pool of functional 40S ribosomal subunits, which are essential for the initiation of translation.

Cell Cycle Arrest

Cells have intricate checkpoint mechanisms to ensure that cellular processes are coordinated. Ribosomal stress, induced by RIOK2 inhibition, can activate these checkpoints, leading to cell cycle arrest, often at the G1/S or G2/M phase.[2][9] This prevents cells with impaired protein synthesis capacity from entering mitosis.

Induction of Apoptosis

Prolonged or severe ribosomal stress can trigger programmed cell death, or apoptosis.[2][9] This is often mediated by the p53 tumor suppressor protein, which can be stabilized in response to ribosomal stress. The activation of p53 can lead to the expression of pro-apoptotic genes and the subsequent elimination of the damaged cells.

Reduced Cell Proliferation and Viability

The combined effects of decreased protein synthesis, cell cycle arrest, and apoptosis lead to a significant reduction in cell proliferation and overall cell viability.[1][2] This is a key reason why RIOK2 is being investigated as a target in hyperproliferative diseases like cancer.

Quantitative Data on RIOK2 Inhibition

The following tables summarize key quantitative data from studies investigating the effects of RIOK2 inhibition.

Table 1: Impact of RIOK2 Inhibition on Cancer Cell Lines

| Cell Line | Cancer Type | Method of Inhibition | Observed Effects | Reference |

| HSC-2, KOSC-2 | Tongue Squamous Cell Carcinoma | siRNA | Decreased cell growth, reduced S6 ribosomal protein expression, decreased protein synthesis. | [1][8] |

| Non-small-cell lung cancer (NSCLC) cells | Non-small-cell lung cancer | siRNA/shRNA | Decreased cell proliferation, migration, and invasion; induction of apoptosis. | [2][10] |

| Glioma cells | Glioblastoma | siRNA/shRNA | Decreased cell proliferation, migration, and invasion; induction of cell-cycle arrest and apoptosis. | [2][10] |

| Prostate cancer cells | Prostate Cancer | RIOK2 inhibitor (NSC139021) | Inhibition of cell proliferation. | [9] |

| Acute Myeloid Leukemia (AML) cells | Acute Myeloid Leukemia | CRISPR-Cas9 knockout, small-molecule inhibitor | Decreased protein synthesis, ribosomal instability, apoptosis. | [11] |

Table 2: RIOK2 Inhibitors and their Efficacy

| Inhibitor | Target | Kd (nM) | Cell-based IC50 (nM) | Cancer Type | Reference |

| NSC139021 | RIOK2 | - | - | Glioblastoma, Prostate Cancer | [9][12] |

| Compound 5 | RIOK2 | - | 6600 (NanoBRET) | - | [13] |

| Compound 6 | RIOK2 | 200 | - | ERG-positive cancers | [13] |

| CQ211 | RIOK2 | 6.1 | 380-610 | Gastric, Colon | [14][15] |

Table 3: Prognostic Significance of RIOK2 Expression

| Cancer Type | Association with RIOK2 Expression | Hazard Ratio (95% CI) | Reference |

| Tongue Squamous Cell Carcinoma (TSCC) | Poorer overall survival | 3.53 (1.19–10.91) | [1][8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for key experiments used to investigate the downstream effects of RIOK2 inhibition.

siRNA-Mediated Knockdown of RIOK2

Objective: To specifically reduce the expression of RIOK2 in cultured cells.

Materials:

-

Target cells (e.g., HSC-2, KOSC-2)

-

RIOK2-specific siRNA and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

-

Cell culture medium

Procedure:

-

Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation: a. For each well, dilute 20-30 pmol of siRNA (RIOK2-specific or control) into 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 5 minutes at room temperature.

-

Transfection: a. Add the 200 µL siRNA-lipid complex to each well containing cells and medium. b. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

-

Validation of Knockdown: Harvest the cells and assess RIOK2 protein or mRNA levels by Western blotting or qRT-PCR, respectively, to confirm successful knockdown.

Cell Viability Assay (CellTiter-Glo®)

Objective: To quantify the number of viable cells in culture after RIOK2 inhibition.

Materials:

-

Cells treated with RIOK2 inhibitor or siRNA

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate at a density of 1 x 103 cells per well and treat with the desired concentrations of RIOK2 inhibitor or transfect with siRNA as described above.[11] Incubate for the desired time period (e.g., 24-96 hours).

-

Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.

-

Assay: a. Equilibrate the 96-well plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Protein Synthesis Assay (O-Propargyl-Puromycin - OPP)

Objective: To measure the rate of global protein synthesis.

Materials:

-